molecular formula C8F17SO2NHC4H9<br>C12H10F17NO2S B12072324 N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide CAS No. 31506-34-0

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

Katalognummer: B12072324
CAS-Nummer: 31506-34-0
Molekulargewicht: 555.25 g/mol
InChI-Schlüssel: UUZCNLZINSJLSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is a perfluorinated compound known for its unique chemical properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE typically involves the reaction of perfluorooctanesulfonyl fluoride with n-butylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The reaction can be represented as follows:

C8F17SO2F+C4H9NH2C8F17SO2NHC4H9+HF\text{C}_8\text{F}_{17}\text{SO}_2\text{F} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_8\text{F}_{17}\text{SO}_2\text{NH}\text{C}_4\text{H}_9 + \text{HF} C8​F17​SO2​F+C4​H9​NH2​→C8​F17​SO2​NHC4​H9​+HF

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although its perfluorinated nature makes it highly resistant to such reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases or acids, depending on the desired transformation. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This interaction can alter the solubility and reactivity of certain substances, making it useful in various experimental and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methylperfluorooctanesulfonamide (N-MeFOSA)
  • N-Ethylperfluorooctanesulfonamide (N-EtFOSA)
  • Perfluorooctanesulfonamide (FOSA)

Uniqueness

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is unique due to its n-butyl group, which imparts distinct chemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .

Eigenschaften

CAS-Nummer

31506-34-0

Molekularformel

C8F17SO2NHC4H9
C12H10F17NO2S

Molekulargewicht

555.25 g/mol

IUPAC-Name

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

InChI

InChI=1S/C12H10F17NO2S/c1-2-3-4-30-33(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h30H,2-4H2,1H3

InChI-Schlüssel

UUZCNLZINSJLSR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.